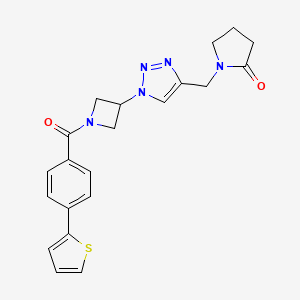

1-((1-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

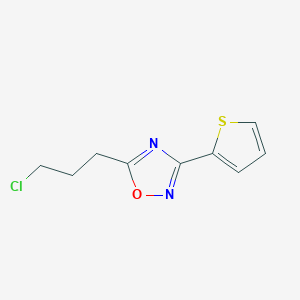

The compound "1-((1-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one" is a complex molecule that likely contains several heterocyclic moieties, including a thiophene ring, a benzoyl group, an azetidinone, a triazole, and a pyrrolidinone. These structural features are common in compounds with potential biological activities, as they are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their biological importance. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation method . Similarly, the compound of interest may be synthesized through related intramolecular cyclization reactions, possibly involving oxidative conditions to form the triazole ring.

Molecular Structure Analysis

X-ray diffraction studies are crucial for determining the molecular structure of heterocyclic compounds. For example, the structure of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction product with oxidants have been studied, revealing the presence of intramolecular and intermolecular hydrogen bonds that influence the molecular conformation . The compound may also exhibit such bonding interactions, which could be elucidated through X-ray crystallography.

Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For instance, the thiophene moiety can participate in electrophilic aromatic substitution reactions, while the azetidinone ring can be involved in nucleophilic acyl substitution . The triazole ring can also react with various nucleophiles and electrophiles due to the presence of nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting and boiling points, solubility, and crystal packing . The electronic structure, as studied by DFT calculations, provides insights into the reactivity and stability of the compound . The compound's physical properties, such as solubility and stability, would need to be empirically determined, while its chemical properties could be inferred from known reactivity patterns of its constituent functional groups.

Applications De Recherche Scientifique

Antitumor and Antibacterial Agents

A novel series of compounds, including derivatives similar to the queried compound, have been synthesized and evaluated for their antitumor and antibacterial properties. These compounds showed significant activity against various cancer cell lines, such as liver, colon, and lung cancer, as well as high activity against Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new therapeutic agents for treating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Molecular Docking and In Vitro Screening

Compounds related to the queried molecule have been prepared and subjected to molecular docking screenings towards specific proteins, revealing moderate to good binding energies. Additionally, these compounds exhibited antimicrobial and antioxidant activity, indicating their potential as leads for further drug development (Flefel et al., 2018).

Antifungal and Antibacterial Activities

Derivatives of the compound have been synthesized and tested for their antimicrobial activity against bacterial and fungal strains. Some derivatives showed promising results as antimicrobial agents, which could lead to the development of novel classes of antimicrobial drugs (Patel & Patel, 2017).

Computational and Biological Evaluation

A study focused on a sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties demonstrated significant cytotoxicity against various cancer cell lines. This compound, characterized by computational and biological evaluations, showed potential as a human topoisomerase IIα inhibiting anticancer agent, suggesting its application in anticancer drug development (Murugavel et al., 2019).

Propriétés

IUPAC Name |

1-[[1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c27-20-4-1-9-24(20)11-17-12-26(23-22-17)18-13-25(14-18)21(28)16-7-5-15(6-8-16)19-3-2-10-29-19/h2-3,5-8,10,12,18H,1,4,9,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHKCUDPDMLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate](/img/structure/B2528670.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)